molecular formula C16H28FN3O3SSi B12708424 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- CAS No. 103579-44-8

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-

Cat. No.: B12708424
CAS No.: 103579-44-8
M. Wt: 389.6 g/mol
InChI Key: UHTUCFYQAZERLZ-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the carboxamide group via amidation reactions.
  • Incorporation of the fluorine atom through halogenation reactions.
  • Attachment of the dimethyl(1-methylethyl)silyl group through silylation reactions.
  • Addition of the thioether linkage through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of the pyrimidine ring.

    Hydrolysis: Cleavage of the amide bond to form carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Pyrimidinecarboxamide derivatives: Compounds with similar core structures but different substituents.

    Fluorinated pyrimidines: Compounds with fluorine atoms attached to the pyrimidine ring.

    Thioether-containing compounds: Molecules with sulfur-containing linkages.

Uniqueness

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged for the development of novel therapeutic agents and research tools.

Properties

CAS No.

103579-44-8

Molecular Formula

C16H28FN3O3SSi

Molecular Weight

389.6 g/mol

IUPAC Name

N-[3-[3-[dimethyl(propan-2-yl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C16H28FN3O3SSi/c1-12(2)25(3,4)10-6-9-24-8-5-7-18-15(22)20-11-13(17)14(21)19-16(20)23/h11-12H,5-10H2,1-4H3,(H,18,22)(H,19,21,23)

InChI Key

UHTUCFYQAZERLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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